2-(2-Ethoxyethoxy)acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxyethoxy)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-8-5-6-9-4-3-7/h3H,2,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKGZFIDFWQAJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Ethoxyethoxy Acetaldehyde and Key Precursors
Oxidative Pathways from Corresponding Hydroxyethers
The transformation of 2-(2-ethoxyethoxy)ethanol to its aldehyde counterpart is a pivotal step in the synthesis of 2-(2-ethoxyethoxy)acetaldehyde. This conversion is achieved through various oxidative methods, with the choice of reagent being crucial to prevent over-oxidation to the carboxylic acid.
Direct Oxidation of 2-(2-Ethoxyethoxy)ethanol using Specific Reagents (e.g., 2-Iodoxybenzoic Acid, IBX)
The direct oxidation of primary alcohols to aldehydes is a fundamental reaction in organic synthesis. lumenlearning.comlibretexts.org For the conversion of 2-(2-ethoxyethoxy)ethanol, a variety of oxidizing agents can be employed. wikipedia.org
One particularly effective reagent is 2-Iodoxybenzoic acid (IBX). wikipedia.org IBX is a hypervalent iodine compound known for its mild and selective oxidation of alcohols to aldehydes. wikipedia.orgorientjchem.org The reaction is typically carried out at room temperature and is notable for not proceeding to the carboxylic acid, a common side product with stronger oxidants. orientjchem.orgresearchgate.net IBX is insoluble in many common organic solvents but is effective in dimethyl sulfoxide (B87167) (DMSO). orientjchem.orgfrontiersin.org The mechanism involves a ligand exchange between the alcohol and IBX, followed by an elimination step to yield the aldehyde. wikipedia.org
Other reagents for this transformation include:
Pyridinium chlorochromate (PCC): A milder version of chromic acid, PCC is effective for oxidizing primary alcohols to aldehydes without further oxidation to carboxylic acids. libretexts.orglibretexts.org The reaction is typically performed in an anhydrous solvent like dichloromethane. libretexts.org
Dess-Martin Periodinane (DMP): This reagent offers practical advantages over PCC, such as higher yields and milder, non-acidic reaction conditions. libretexts.org
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, followed by the addition of a hindered base like triethylamine. lumenlearning.comlibretexts.org
To prevent the formation of the corresponding carboxylic acid, it is crucial to carry out the oxidation in the absence of water. wikipedia.org The presence of water can lead to the formation of an aldehyde hydrate, which is susceptible to further oxidation. wikipedia.orgmasterorganicchemistry.com
Kinetic and Mechanistic Studies of Hydroxyether Oxidation to Aldehydes (referencing related systems)
The kinetics of the oxidation of 2-(2-ethoxyethoxy)ethanol have been investigated using various oxidants. Studies on the oxidation of 2-(2-ethoxyethoxy)ethanol and the related 2-(2-methoxyethoxy)ethanol (B87266) by ditelluratoargentate(III) in an alkaline medium revealed that the reaction is first-order with respect to both the reductant (the hydroxyether) and the oxidant. asianpubs.orgasianpubs.org The rate of the reaction was found to increase with higher concentrations of hydroxide (B78521) ions and decrease with higher concentrations of tellurate (B1236183) ions. asianpubs.org These observations suggest that a specific silver(III) complex is the active oxidizing species. asianpubs.org
Similarly, a kinetic and mechanistic study of the oxidation of these hydroxyethers by dihydroxydiperiodato nickelate(IV) (DPN) in an alkaline medium also showed a first-order dependence on both the oxidant and the hydroxyether. eurjchem.comscispace.com The pseudo-first-order rate constant increased with an increase in hydroxide ion concentration and a decrease in periodate (B1199274) ion concentration. eurjchem.comscispace.com
The general mechanism for alcohol oxidation involves the replacement of the hydroxyl hydrogen with a good leaving group. libretexts.orgmasterorganicchemistry.com This is followed by a base-mediated deprotonation of the carbon atom bearing the oxygen, leading to the elimination of the leaving group and the formation of the carbon-oxygen double bond, in a process resembling an E2 elimination. masterorganicchemistry.com
Controlled Construction of the Polyether Backbone
The synthesis of the precursor, 2-(2-ethoxyethoxy)ethanol, and its analogues involves the controlled construction of the polyether chain. This is often achieved through step-growth polymerization or sequential etherification reactions.
Step-Growth Synthesis of Diethylene Glycol Monoethyl Ether Analogues
Polyethers are polymers characterized by the presence of ether linkages in their main chain. acs.org They are known for their flexibility and resistance to heat and oils. researchgate.net The synthesis of diethylene glycol monoethyl ether and its longer-chain analogues can be achieved through the ethoxylation of ethanol (B145695). wikipedia.org
A more versatile approach for creating complex polyether backbones is through reductive etherification. This method involves the reaction of aldehydes or ketones with alcohols in the presence of a reducing agent, such as an organosilane, and a Lewis or Brønsted acid catalyst. acs.orgresearchgate.net This strategy allows for the synthesis of both symmetrical and unsymmetrical ethers and has been applied to create polyethers with alternating structures by reacting dialdehydes with diols or bis(trimethylsilyl) ethers. acs.orgresearchgate.net For instance, high molecular weight polyethers have been successfully synthesized from the reaction of dialdehydes with tetraethylene glycol. acs.org
Strategic Use of Protecting Groups and Leaving Group Chemistry in Precursor Synthesis (e.g., tosylates, azides)
In multi-step syntheses, the use of protecting groups is essential to ensure chemoselectivity. wikipedia.org A protecting group temporarily blocks a reactive functional group to prevent it from interfering with a subsequent reaction. wikipedia.org For the synthesis of polyether precursors, hydroxyl groups are often protected.
Tosylates as Leaving Groups: A common strategy involves converting a hydroxyl group into a tosylate (p-toluenesulfonate). jchemlett.com Tosylates are excellent leaving groups, facilitating nucleophilic substitution reactions. For example, diethylene glycol monomethyl ether can be reacted with p-toluenesulfonyl chloride (TsCl) to form the corresponding tosylate. rsc.org This intermediate can then react with a nucleophile to extend the ether chain. Controlled mono-tosylation of diols is a key technique, often achieved by using an excess of the diol to minimize the formation of the di-tosylated product. jchemlett.com
Azides in Synthesis: The azide (B81097) group is another versatile functional group in organic synthesis. mdpi.comnih.gov It can be introduced via nucleophilic substitution, often by displacing a good leaving group like a tosylate or a halide with an azide salt (e.g., sodium azide). nih.gov The azide group can then serve as a precursor to an amine through reduction, or it can participate in other transformations. mdpi.commasterorganicchemistry.com In some contexts, the azide group itself can act as a pseudo-leaving group. researchgate.net The synthesis of amino-functionalized polyethers often involves the use of azide intermediates. For example, 2-(2-(2-chloroethoxy)ethoxy)ethanol can be reacted with sodium azide, followed by reduction of the resulting azide to form the corresponding amine. Protecting groups, such as the Boc group, are often employed to protect the amine functionality during subsequent synthetic steps. google.com
Purification and Isolation Techniques for High-Purity Polyether Aldehydes
The purification of aldehydes is critical as they are reactive compounds prone to oxidation. iitk.ac.in Obtaining high-purity this compound is essential for its intended applications.
Common purification methods for aldehydes include:
Distillation: This technique is effective for separating aldehydes from impurities with different boiling points. iitk.ac.inreddit.com For instance, benzaldehyde (B42025), with a boiling point of 179 °C, can be purified by distillation. iitk.ac.in
Column Chromatography: Silica (B1680970) gel column chromatography can be used to separate aldehydes from more polar impurities like carboxylic acids and alcohols. researchgate.net A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is often employed, allowing the aldehyde to elute first. researchgate.netresearchgate.net To prevent decomposition of sensitive aldehydes on the acidic silica gel, the silica can be deactivated with a base like triethylamine, or an alternative stationary phase like alumina (B75360) can be used. researchgate.net
Bisulfite Adduction: A classic method for purifying aldehydes and reactive ketones involves the formation of a water-soluble bisulfite adduct. researchgate.netnih.gov The aldehyde reacts with a saturated solution of sodium bisulfite to form a charged adduct, which can be separated from non-reactive organic impurities by extraction. nih.gov The aldehyde can then be regenerated by treating the aqueous layer with a base. researchgate.netnih.gov This method is effective for both aromatic and aliphatic aldehydes. nih.gov
The choice of purification method or combination of methods depends on the nature of the impurities present. iitk.ac.in For instance, distillation might be followed by recrystallization (for solid aldehydes) to remove impurities with similar boiling points. iitk.ac.in
Chemical Reactivity and Mechanistic Investigations of 2 2 Ethoxyethoxy Acetaldehyde
Nucleophilic Addition Reactions at the Carbonyl Center
The carbon-oxygen double bond of the aldehyde group is polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reactivity underpins several important classes of reactions for 2-(2-ethoxyethoxy)acetaldehyde. The initial attack by a nucleophile leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated in a subsequent step. libretexts.orgyoutube.com
In the presence of alcohols and an acid catalyst, this compound reacts to form hemiacetals and subsequently acetals. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comchemistrysteps.com A molecule of alcohol, acting as a weak nucleophile, then attacks the carbonyl carbon, leading to a hemiacetal after deprotonation. masterorganicchemistry.com The hemiacetal itself is an intermediate that can react with a second equivalent of alcohol, eliminating a molecule of water to form a stable acetal (B89532). libretexts.orgwikipedia.org
The formation of acetals is a reversible process, and the position of the equilibrium is governed by the reaction conditions. libretexts.org To drive the reaction toward the acetal product, the water formed during the reaction must be removed, often through azeotropic distillation or by using dehydrating agents. wikipedia.org This strategy shifts the equilibrium in accordance with Le Châtelier's principle.
The thermodynamics of acetalization for simple aldehydes provides insight into the process for this compound. For instance, the reaction between acetaldehyde (B116499) and ethanol (B145695) to form 1,1-diethoxyethane is slightly exothermic. nih.gov At 25°C, using a sulfonic acid catalyst, this reaction can achieve a conversion of approximately 59%. nih.gov The equilibrium generally favors the product for aldehydes with minimal steric hindrance, such as this compound. pressbooks.pub
| Parameter | Description | Finding |
| Reaction Type | Acetalization | The reaction of an aldehyde with two equivalents of an alcohol in the presence of an acid catalyst to form an acetal and water. libretexts.org |
| Equilibrium | Reversible | The formation of acetals is an equilibrium reaction. libretexts.org Water must be removed to drive the reaction to completion. wikipedia.org |
| Thermodynamics | Exothermic (by analogy) | The acetalization of acetaldehyde is a slightly exothermic process. nih.gov |
| Catalyst | Acid | An acid catalyst is required to activate the carbonyl group for attack by the weakly nucleophilic alcohol. chemistrysteps.com |
When this compound reacts with diols, such as 1,2- or 1,3-diols, cyclic acetals are formed. quimicaorganica.org The formation of five- or six-membered cyclic acetals is entropically and kinetically favored over the formation of acyclic acetals from two separate alcohol molecules. wikipedia.orgchemtube3d.com
If the diol is chiral or if new stereocenters are created upon cyclization, a mixture of stereoisomeric products can be expected. Research on the acid-catalyzed reaction of acetaldehyde with glycerol (B35011) shows that a mixture of four possible stereoisomeric cyclic acetals is formed. msu.edu In the presence of the acid catalyst, these isomers can interconvert, eventually reaching an equilibrium composition. msu.edu This indicates that the reaction of this compound with a complex diol would likely yield a mixture of diastereomers, the ratio of which would be determined by their relative thermodynamic stabilities.
Strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), readily react with this compound. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of the carbanionic portion of the organometallic reagent to the electrophilic carbonyl carbon. libretexts.org This addition forms a new carbon-carbon bond and results in a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. libretexts.orgmasterorganicchemistry.com
The general transformation is as follows:
Reaction with Grignard Reagent: this compound + R-MgX → Secondary Alcohol
Reaction with Organolithium Compound: this compound + R-Li → Secondary Alcohol
| Reagent Type | General Formula | Substrate | Initial Product | Final Product (after workup) |
| Grignard Reagent | R-MgX | This compound | Magnesium Alkoxide Intermediate | Secondary Alcohol chemguide.co.uk |
| Organolithium | R-Li | This compound | Lithium Alkoxide Intermediate | Secondary Alcohol masterorganicchemistry.com |
Reductive amination is a method to convert aldehydes into amines. libretexts.org The process involves the initial reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Mild reducing agents are often used, as they can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com
A specific application of this reaction has been documented for this compound. In a synthetic route, it was coupled with an amine-containing synthon using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as a mild reducing agent. researchgate.net This direct reductive amination proceeded to give the target secondary amine product in poor to moderate yields of 20-40%. researchgate.net
| Reactants | Reducing Agent | Reaction Type | Product Type | Yield |
| This compound + Amine | Sodium Triacetoxyborohydride | Direct Reductive Amination | Secondary Amine | 20-40% researchgate.net |
Acetal and Hemiacetal Formation in Acidic Media
Carbonyl Condensation and Polymerization Processes
As an aldehyde with α-hydrogens, this compound is capable of undergoing self-condensation reactions. The α-protons are acidic and can be removed by a base to form a nucleophilic enolate ion. vanderbilt.edu This enolate can then attack the electrophilic carbonyl carbon of a second molecule of the aldehyde in what is known as an aldol (B89426) reaction. libretexts.org This reaction forms a new carbon-carbon bond and results in a β-hydroxy aldehyde, which may subsequently dehydrate to form an α,β-unsaturated aldehyde, especially under more vigorous conditions. pressbooks.puborganicchemistrydata.org For unhindered aldehydes, the equilibrium of the initial aldol addition generally favors the product. pressbooks.pub
Furthermore, simple aldehydes like acetaldehyde are known to undergo acid-catalyzed polymerization to form cyclic trimers (e.g., paraldehyde). wikipedia.org Formaldehyde (B43269) can polymerize to form the linear polymer polyoxymethylene, also known as polyacetal. wikipedia.org Given its structure, it is plausible that this compound could undergo similar acid-catalyzed polymerization or oligomerization, forming larger structures linked by acetal bonds.
Aldol and Related Condensation Reactions
The reactivity of this compound in aldol and related condensation reactions is governed by the presence of two key features: the electrophilic aldehyde carbonyl group and the acidic α-hydrogens located on the carbon adjacent to it. This duality allows it to act as both an electrophile and, via its enolate, a nucleophile.
In a self-condensation aldol reaction, typically conducted under basic or acidic catalysis, one molecule of this compound is converted into its enolate form, which then attacks the carbonyl carbon of a second molecule. masterorganicchemistry.com The initial product is a β-hydroxy aldehyde, specifically 3-hydroxy-2,4-bis(2-ethoxyethoxy)butanal. pressbooks.pub If the reaction is heated, this aldol addition product can undergo dehydration (elimination of a water molecule) to yield an α,β-unsaturated aldehyde, 2,4-bis(2-ethoxyethoxy)but-2-enal, in what is known as an aldol condensation. magritek.com The formation of this conjugated system provides a thermodynamic driving force for the condensation step. masterorganicchemistry.com
This compound is also a versatile substrate for crossed-aldol reactions, where it reacts with a different carbonyl compound. pressbooks.pubwikipedia.org The outcome of such reactions depends on the relative reactivity of the substrates and the reaction conditions.
As an electrophile: When reacted with a ketone or another aldehyde that is readily enolizable under conditions where this compound itself does not significantly enolize (e.g., reacting it with a ketone in the presence of a base), it can efficiently trap the enolate to form a crossed-aldol product.
As a nucleophile: Conversely, when treated with a strong, non-nucleophilic base, it can be selectively converted to its enolate and used to attack a non-enolizable aldehyde (like benzaldehyde (B42025) or formaldehyde) to yield a specific crossed-aldol addition product. wikipedia.org
The general mechanism for the base-catalyzed aldol reaction is initiated by the deprotonation of the α-carbon to form a resonance-stabilized enolate. magritek.com This enolate then performs a nucleophilic attack on the carbonyl carbon of another aldehyde molecule. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide yields the β-hydroxy aldehyde. sigmaaldrich.com
Table 1: Potential Products of Aldol Reactions involving this compound
| Reactants | Catalyst | Initial Product (Aldol Addition) | Final Product (Aldol Condensation) |
|---|---|---|---|
| This compound (2 eq.) | Base (e.g., NaOH) or Acid (e.g., H+) | 3-hydroxy-2,4-bis(2-ethoxyethoxy)butanal | 2,4-bis(2-ethoxyethoxy)but-2-enal |
| This compound + Acetone | Base (e.g., NaOH) | 5-hydroxy-4-(2-ethoxyethoxy)hexan-2-one | 4-(2-ethoxyethoxy)hex-3-en-2-one |
Imine Formation and Subsequent Chemical Transformations
This compound readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl group, forming an unstable carbinolamine intermediate. Subsequent dehydration of the carbinolamine, often catalyzed by mild acid, yields the stable C=N double bond of the imine. nih.gov
The formation of imines from aldehydes like this compound has been shown to be feasible even in aqueous media, with the equilibrium constant for Schiff base formation being significant. nih.gov The ether linkages in the backbone of this compound can enhance the water solubility of the resulting imine, making it relevant for applications in aqueous systems.
These imines are valuable synthetic intermediates that can undergo further chemical transformations:
Reductive Amination: The imine can be reduced to a stable secondary amine. This two-step, one-pot process, where the aldehyde is first reacted with an amine to form the imine in situ followed by reduction, is a cornerstone of amine synthesis. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).
Cycloaddition Reactions: Imines can act as dienophiles or participate in [2+2] cycloadditions, providing pathways to nitrogen-containing cyclic structures. snnu.edu.cn
Addition of Nucleophiles: The electrophilic carbon of the imine double bond can be attacked by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or cyanide, to form new carbon-carbon bonds.
A related synthesis involves the Staudinger reaction of 2-(2-ethoxyethoxy)ethyl azide (B81097) to produce the corresponding amine, which can then be used in subsequent reactions. nih.gov
Role in Cyclization and Heterocyclic Compound Formation
The aldehyde functionality makes this compound a valuable building block for the synthesis of heterocyclic compounds. nih.gov Its ability to react with molecules containing two nucleophilic groups allows for cyclization reactions that form a variety of ring systems.
Synthesis of Saturated Heterocycles: Reaction with 1,2- or 1,3-difunctional compounds leads to the formation of five- or six-membered saturated heterocycles. For example:
With amino alcohols (e.g., ethanolamine), it can form oxazolidine (B1195125) rings.
With 1,2-diols (e.g., ethylene (B1197577) glycol), it forms 1,3-dioxolanes, which is a common strategy for protecting the aldehyde group. msu.edu
With 1,2-aminothiols (e.g., cysteine), it can yield thiazolidine (B150603) derivatives.
Synthesis of Aromatic Heterocycles: this compound can serve as a key precursor in classical named reactions that build aromatic heterocyclic cores. Although specific examples in the literature prominently featuring this exact aldehyde are not widespread, its structure is amenable to reactions such as:
Pictet-Spengler Reaction: Condensation with a β-arylethylamine (e.g., tryptamine) would proceed via an imine intermediate, which could then undergo an intramolecular electrophilic substitution to form a tetrahydro-β-carboline, a core structure in many alkaloids.
Fischer Indole (B1671886) Synthesis: While the classical Fischer synthesis uses a ketone and a phenylhydrazine (B124118), the aldehyde can form a phenylhydrazone. Subsequent acid-catalyzed rearrangement, a pressbooks.pubpressbooks.pub-sigmatropic shift, could potentially lead to indole derivatives, although this is more typical for ketones. msu.edu
Multicomponent Reactions: Alkynyl aldehydes, related structures, are used in multicomponent reactions to build complex heterocycles like imidazo[1,2-a]pyridines in a single step. nih.gov The reactivity pattern of this compound makes it a suitable candidate for similar synthetic strategies.
The synthesis of complex heterocyclic structures, such as certain corannulenes and helicenes, can be achieved through photochemical cyclizations of precursor molecules often derived from aldehydes. chim.it
Alpha-Carbon Reactivity and Functionalization
Enolization and Tautomerism Dynamics
This compound possesses two α-hydrogens, which are protons attached to the carbon atom immediately adjacent to the carbonyl group. These hydrogens are significantly more acidic than typical alkane hydrogens due to the electron-withdrawing nature of the adjacent aldehyde group and, to a lesser extent, the ether oxygen. ucalgary.ca This acidity is a result of the resonance stabilization of the conjugate base, the enolate, where the negative charge is delocalized onto the electronegative oxygen atom. ucalgary.ca
Due to the acidity of these α-hydrogens, this compound exists in a dynamic equilibrium with its constitutional isomer, the corresponding enol: 2-(2-ethoxyethoxy)ethen-1-ol. This rapid interconversion between the carbonyl (keto) form and the enol form is known as keto-enol tautomerism. libretexts.orgmasterorganicchemistry.com
Equilibrium Position: For simple aldehydes like this one, the keto-enol equilibrium overwhelmingly favors the keto (aldehyde) form. libretexts.org The C=O double bond is generally more stable than a C=C double bond.
Catalysis: The rate of tautomerization, while often slow under strictly neutral conditions, is significantly accelerated by the presence of either acid or base. oregonstate.edu
Base-catalyzed enolization proceeds through the direct removal of an α-hydrogen by a base to form the enolate anion, which is then protonated on the oxygen to yield the enol. libretexts.org
Acid-catalyzed enolization involves protonation of the carbonyl oxygen, making the α-hydrogens more acidic. A weak base (like water) can then remove an α-hydrogen to form the neutral enol. libretexts.org
The enol and enolate are key reactive intermediates, serving as carbon nucleophiles in many of the reactions discussed, including aldol additions and α-halogenation.
Table 2: Comparison of Keto and Enol Tautomers
| Property | Keto Form (Aldehyde) | Enol Form |
|---|---|---|
| Structure | CH₃CH₂OCH₂CH₂OCH₂CHO | CH₃CH₂OCH₂CH₂OCH=CHOH |
| Key Functional Groups | Aldehyde (-CHO), Ether (-O-) | Alkene (C=C), Alcohol (-OH), Ether (-O-) |
| Thermodynamic Stability | Highly Favored | Less Favored |
| Reactivity | Electrophilic at carbonyl carbon | Nucleophilic at α-carbon |
Halogenation at the Alpha-Position: Acid-Catalyzed Mechanisms
The α-carbon of this compound can be readily halogenated (with Cl₂, Br₂, or I₂) under acidic conditions. chemistrysteps.com This reaction proceeds via the enol tautomer, which acts as the nucleophile.
The acid-catalyzed mechanism involves three main steps:
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic halogen molecule (e.g., Br₂). This forms a new C-X bond at the α-position and generates a resonance-stabilized oxonium ion intermediate.
Deprotonation: A weak base (e.g., water or the halide ion) removes the proton from the oxygen, regenerating the carbonyl group and the acid catalyst, yielding the α-haloaldehyde product. libretexts.org
A key feature of acid-catalyzed α-halogenation is that it typically results in selective mono-halogenation. pressbooks.pub Once the first electron-withdrawing halogen atom is introduced onto the α-carbon, the carbonyl oxygen becomes less basic. This disfavors the initial protonation step required for further enol formation, thus shutting down subsequent halogenation reactions. pressbooks.pubyoutube.com
Table 3: Acid-Catalyzed α-Halogenation of this compound
| Reagent | Solvent | Product |
|---|---|---|
| Br₂ | Acetic Acid | 2-bromo-2-(2-ethoxyethoxy)acetaldehyde |
| Cl₂ | Acetic Acid | 2-chloro-2-(2-ethoxyethoxy)acetaldehyde |
Isotopic Exchange Studies of Alpha-Hydrogens
The same factors that enable enolization—the acidity of the α-hydrogens and the formation of an enol or enolate intermediate—also permit isotopic exchange at the α-position. libretexts.org When this compound is placed in a solvent containing a deuterium (B1214612) source, such as heavy water (D₂O), and a catalytic amount of acid (like DCl) or base (like NaOD), the α-hydrogens can be replaced by deuterium atoms. libretexts.orglibretexts.org
The mechanism for this exchange mirrors that of enolization:
Under acidic conditions (D₃O⁺): The carbonyl is deuterated on the oxygen, an α-proton is removed by a base (D₂O) to form the enol, and then the enol double bond is deuterated at the α-carbon to return to the keto form, now bearing a C-D bond.
Under basic conditions (OD⁻): An α-proton is removed to form the enolate, which is then deuterated by the D₂O solvent.
If an excess of the deuterated solvent is used, the process will repeat until both α-hydrogens have been replaced by deuterium atoms, yielding this compound-d₂. libretexts.org
This isotopic labeling is a powerful tool in mechanistic studies. For example, observing that the rate of acid-catalyzed halogenation is identical to the rate of acid-catalyzed isotopic exchange provides strong evidence that both reactions proceed through the same rate-determining step: the formation of the enol intermediate. libretexts.org Deuterium exchange is also a common technique to introduce an isotopic label into a molecule for analysis by mass spectrometry or to simplify ¹H NMR spectra, as deuterium is not observed in standard ¹H NMR. libretexts.org
Oxidative and Reductive Transformations of the Aldehyde Functionality
The aldehyde group in this compound is a key site for various chemical transformations, particularly oxidation and reduction reactions. These reactions are fundamental in both synthetic organic chemistry and in understanding the metabolic pathways of related compounds.
Oxidative Transformations
The oxidation of the aldehyde functionality in this compound yields the corresponding carboxylic acid, 2-(2-ethoxyethoxy)acetic acid. This transformation is a common metabolic pathway for ethylene glycol ethers. researchgate.net The metabolism of these ethers often parallels that of ethanol, where they are first converted to aldehydes by alcohol dehydrogenases and subsequently to alkoxyacetic acids by aldehyde dehydrogenases (ALDHs). researchgate.net Studies on human ALDHs have shown that different isozymes exhibit varying efficiencies in oxidizing 2-alkoxy acetaldehydes. For instance, ALDH2 is more efficient for short-chain alkyl group-containing aldehydes, while ALDH3A1 is more effective for those with aryl and long-chain alkyl groups. researchgate.net
In a synthetic context, the oxidation of the precursor alcohol, 2-(2-ethoxyethoxy)ethanol, to this compound is a critical step in the synthesis of more complex molecules. nih.gov For example, the synthesis of 11-(2-(2-ethoxyethoxy)ethoxy)undecanal, a water-soluble mimic of icosanal, involves the oxidation of the corresponding alcohol to the aldehyde. nih.gov
Kinetic and mechanistic studies on the oxidation of related compounds, such as 2-(2-ethoxyethoxy)ethanol by ditelluratocuprate(III) (DTC) in an alkaline medium, provide insights into the reaction dynamics. researchgate.net The reaction shows a first-order dependence on DTC and a fractional order on the alcohol. researchgate.net The proposed mechanism involves pre-equilibrium steps followed by a rate-controlling step and the formation of a free radical. researchgate.net
The atmospheric photo-oxidation of related glycol ethers like 2-ethoxyethanol (B86334) has also been investigated, revealing complex autoxidation pathways that can lead to the formation of highly oxygenated organic molecules. ku.dk These studies highlight the environmental transformations that such compounds can undergo.
Table 1: Oxidative Transformations of this compound and Related Compounds
| Starting Material | Oxidizing Agent/Catalyst | Product | Key Findings | Reference |
| 2-(2-Ethoxyethoxy)ethanol | Aldehyde Dehydrogenase (ALDH) | 2-(2-Ethoxyethoxy)acetic acid | Metabolic pathway in humans. | researchgate.net |
| 2-(2-Ethoxyethoxy)ethanol | Ditelluratocuprate(III) (DTC) | This compound | First-order in DTC, fractional in alcohol. | researchgate.net |
| 2-Ethoxyethanol | OH radical (photo-oxidation) | Highly oxygenated organic molecules | Complex autoxidation pathways. | ku.dk |
| 11-bromo-1-(tert-butyldimethylsilyloxy)undecane and 2-(2-ethoxyethoxy)ethanol | Dess-Martin periodinane | 11-(2-(2-Ethoxyethoxy)ethoxy)undecanal | Multi-step synthesis involving oxidation. | nih.gov |
Reductive Transformations
The reduction of the aldehyde functionality in this compound would yield the corresponding primary alcohol, 2-(2-ethoxyethoxy)ethanol. While specific studies focusing solely on the reduction of this compound are not extensively detailed in the provided search results, general principles of aldehyde reduction are well-established and applicable.
Common reducing agents for aldehydes include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents readily convert aldehydes to primary alcohols. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas, is another effective method for aldehyde reduction.
In the context of related reactions, the Guerbet reaction, which converts lower-molecular-weight alcohols to higher-molecular-weight ones, involves intermediate aldehyde formation and subsequent reduction steps. google.com For instance, the conversion of ethanol to n-butanol proceeds through acetaldehyde intermediates. google.comresearchgate.net
Furthermore, reductive amination of carbonyl compounds, a process to form amines, involves the initial formation of an imine from an aldehyde or ketone, followed by its reduction. researchgate.net Various catalysts, including rhodium on a carbon matrix, have been developed for such transformations. researchgate.net
Table 2: General Reductive Transformations of Aldehydes
| Aldehyde Substrate | Reducing Agent/Catalyst | Product | General Applicability |
| R-CHO | Sodium borohydride (NaBH₄) | R-CH₂OH | Widely used for selective reduction of aldehydes and ketones. |
| R-CHO | Lithium aluminum hydride (LiAlH₄) | R-CH₂OH | A powerful reducing agent for various carbonyl compounds. |
| R-CHO | H₂ / Palladium on Carbon (Pd/C) | R-CH₂OH | Common catalytic hydrogenation method. |
| Carbonyl Compounds | Rhodium on Carbon (Rh/C) | Amines (via reductive amination) | Catalytic method for amine synthesis. researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization of 2 2 Ethoxyethoxy Acetaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of 2-(2-Ethoxyethoxy)acetaldehyde. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy provides a detailed fingerprint of the hydrogen atoms within a molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the different proton environments. The chemical shifts are influenced by the electronegativity of adjacent oxygen atoms and the aldehyde group.
The aldehydic proton is the most deshielded due to the electron-withdrawing nature of the carbonyl group, appearing as a triplet at approximately 9.7 ppm. The methylene (B1212753) protons adjacent to the aldehyde group (H-2) are also significantly deshielded and appear around 4.2 ppm as a doublet. The ethoxy group gives rise to a characteristic quartet and triplet pattern for the methylene (H-6) and methyl (H-7) protons, respectively. The remaining methylene protons in the ethoxyethoxy backbone (H-3, H-4, and H-5) produce a series of overlapping multiplets in the 3.5-3.8 ppm region.
Table 1: Predicted ¹H NMR Chemical Shift and Multiplicity Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (Aldehyde) | ~9.7 | Triplet (t) | ~1.5 |
| H-2 (-O-CH₂-CHO) | ~4.2 | Doublet (d) | ~1.5 |
| H-3, H-4, H-5 (-O-CH₂-CH₂-O-) | 3.5 - 3.8 | Multiplet (m) | - |
| H-6 (-O-CH₂-CH₃) | ~3.5 | Quartet (q) | ~7.0 |
| H-7 (-CH₃) | ~1.2 | Triplet (t) | ~7.0 |
Note: Data are predicted based on spectral data of analogous compounds such as 2-(2-ethoxyethoxy)ethanol and general chemical shift principles.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the aldehyde group exhibits the most downfield chemical shift, typically appearing around 200 ppm. The methylene carbon adjacent to the aldehyde function (C-2) is also significantly deshielded. The carbons of the ethoxyethoxy chain (C-3, C-4, C-5, and C-6) resonate in the 60-70 ppm range, characteristic of sp³-hybridized carbons bonded to oxygen. The terminal methyl carbon (C-7) of the ethoxy group appears at the most upfield position.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Aldehyde C=O) | ~200 |
| C-2 (-O-CH₂-CHO) | ~75 |
| C-3, C-4, C-5 (-O-CH₂-CH₂-O-) | 68 - 72 |
| C-6 (-O-CH₂-CH₃) | ~66 |
| C-7 (-CH₃) | ~15 |
Note: Data are predicted based on spectral data of analogous compounds and established ¹³C chemical shift correlation tables.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in unambiguously assigning the proton and carbon signals and providing insight into the molecule's conformation.
A COSY experiment on this compound would reveal correlations between coupled protons. Key expected correlations would include:
A cross-peak between the aldehydic proton (H-1) and the adjacent methylene protons (H-2).
Correlations between the methylene protons of the ethoxyethoxy backbone (H-3, H-4, H-5), helping to trace the connectivity through this chain.
A strong correlation between the ethoxy group's methylene protons (H-6) and methyl protons (H-7).
An HSQC spectrum correlates directly bonded proton and carbon atoms. For this compound, this would show:
A correlation between the H-2 signal and the C-2 signal.
Correlations between the signals of the backbone methylene protons (H-3, H-4, H-5) and their corresponding carbons (C-3, C-4, C-5).
A cross-peak linking the H-6 quartet to the C-6 signal and the H-7 triplet to the C-7 signal.
These techniques are invaluable for confirming the assignments made from 1D NMR and for understanding the through-bond connectivity of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The theoretical exact mass of this compound (C₆H₁₂O₃) can be calculated based on the masses of its constituent isotopes. This experimental value is then compared to the theoretical mass to confirm the molecular formula.
Table 3: Theoretical Exact Mass of this compound
| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |
| C₆H₁₂O₃ | [M+H]⁺ | 133.0859 |
| C₆H₁₂O₃ | [M+Na]⁺ | 155.0679 |
Common fragmentation patterns in the mass spectrum would involve cleavage of the ether linkages, leading to characteristic fragment ions that can further support the proposed structure.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of larger molecules and polymers. While this compound itself is a small molecule, MALDI-TOF is an excellent technique for studying its potential polymerization or for analyzing its derivatives. nih.govplos.org
Ethoxylated compounds, in general, respond well to analysis by MALDI-TOF. nih.govplos.org If this compound were to undergo polymerization, MALDI-TOF could be used to determine the molecular weight distribution of the resulting oligomers. nih.govresearchgate.net The spectrum would show a series of peaks separated by the mass of the monomer unit (132.16 Da). This technique is also highly effective for characterizing derivatives of the aldehyde, for instance, if it were used as a building block in the synthesis of larger, more complex structures. nih.gov The soft ionization nature of MALDI typically results in singly charged ions, simplifying the interpretation of the mass spectrum. nih.govplos.org
X-ray Crystallography for Definitive Molecular Structure Determination of Crystalline Derivatives
X-ray crystallography is an analytical technique that provides the most definitive information about the three-dimensional structure of a molecule, including precise bond lengths, bond angles, and stereochemistry. However, this method requires the analyte to be in a solid, crystalline form.
As this compound is a liquid at room temperature, direct analysis by X-ray crystallography is not feasible. The technique could be applied to a solid, crystalline derivative of the compound. For instance, reacting the aldehyde with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can produce a stable, solid 2,4-dinitrophenylhydrazone derivative. waters.com If this derivative can be grown into a single crystal of sufficient quality, X-ray diffraction analysis could be performed to:
Unambiguously confirm the molecular connectivity and constitution.
Determine the precise spatial arrangement of all atoms in the crystal lattice.
Provide detailed information on intermolecular interactions within the crystal structure.
Currently, there is no publicly available crystallographic data for this compound or its crystalline derivatives in structural databases.
Chromatographic Separation and Purity Assessment Methods (e.g., GC, HPLC)
Chromatographic methods are indispensable for separating this compound from reaction mixtures or product formulations and for quantifying its purity. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable, with the choice depending on the sample matrix and analytical objective.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its partitioning between a gaseous mobile phase (carrier gas) and a stationary phase within a column.
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (Wax) or a modified polysiloxane (e.g., 624-type) stationary phase, would be effective for separating the polar aldehyde. gcms.czgoogle.com
Carrier Gas: High-purity nitrogen, helium, or hydrogen is typically used. google.com
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For enhanced selectivity and structural confirmation, a Mass Spectrometer (MS) can be used as the detector (GC-MS). gcms.czpublications.gc.ca In GC-MS analysis, co-elution with interfering compounds like acetaldehyde (B116499) can be a challenge, requiring good chromatographic resolution. gcms.cz
Table 3: Representative Gas Chromatography (GC) Method Parameters
| Parameter | Description |
| Column | Polar capillary column (e.g., DB-Wax, TG-624) |
| Injector Temperature | 180 - 250 °C |
| Carrier Gas | Helium or Nitrogen at 0.8–1.5 mL/min |
| Oven Program | Temperature programming (e.g., initial hold at 40-80°C, ramp to 220-240°C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly when the analyte requires derivatization to enhance detection or when analyzing non-volatile sample matrices. Aldehydes are often derivatized before HPLC analysis to improve their chromatographic retention and allow for sensitive UV detection.
Derivatization: A common method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative. waters.com This derivative contains a strong chromophore, enabling highly sensitive detection at wavelengths around 365 nm. waters.com
Column: Reversed-phase columns, such as C18, are typically used for separating the DNPH derivatives. waters.com
Mobile Phase: A gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is commonly employed. waters.comijcpa.in
Detector: A UV-Vis or Photodiode Array (PDA) detector is used, set to the absorption maximum of the derivative (e.g., ~365 nm for DNPH derivatives). waters.com
Table 4: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters (for DNPH derivative)
| Parameter | Description |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water |
| Flow Rate | ~1.5 mL/min |
| Detector | UV-Vis or PDA at 365 nm |
| Column Temperature | ~40 °C |
Computational Investigations and Theoretical Studies of 2 2 Ethoxyethoxy Acetaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, independent of its environment. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about the electronic structure and geometry of a molecule.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A crucial first step in any computational study is geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms in space, corresponding to the most stable conformation of the molecule.
Table 1: Predicted Geometric Parameters of 2-(2-Ethoxyethoxy)acetaldehyde from DFT Calculations
| Parameter | Atom Pair/Group | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O | ~ 1.21 | |
| C-C (aldehyde) | ~ 1.51 | |
| C-O (ether) | ~ 1.43 | |
| C-C (ether chain) | ~ 1.53 | |
| C-H | ~ 1.10 | |
| **Bond Angles (°) ** | ||
| O=C-C | ~ 124.0 | |
| C-O-C | ~ 112.0 | |
| O-C-C | ~ 109.5 | |
| Dihedral Angles (°) | ||
| O=C-C-O | Can vary significantly |
Note: These are typical values for similar functional groups and may vary in the actual optimized geometry of the molecule.
The electronic structure analysis from DFT provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity. The calculation of electrostatic potential maps would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atom of the carbonyl group would be an electron-rich site, while the carbonyl carbon would be an electron-poor site, making it susceptible to nucleophilic attack.
HOMO/LUMO Energy Analysis and Molecular Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.
Quantum chemical calculations can accurately predict the energies of these orbitals. For this compound, the HOMO is expected to be localized on the ether oxygen atoms and the C-O and C-C single bonds, while the LUMO would likely be centered on the π* orbital of the carbonyl group.
From the HOMO and LUMO energies, several molecular reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (μ = -χ).
Table 2: Representative Calculated Electronic Properties of this compound
| Property | Symbol | Predicted Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | ~ -7.0 |
| LUMO Energy | ELUMO | ~ -0.5 |
| HOMO-LUMO Gap | ΔE | ~ 6.5 |
| Ionization Potential | I | ~ 7.0 |
| Electron Affinity | A | ~ 0.5 |
| Electronegativity | χ | ~ 3.75 |
| Chemical Hardness | η | ~ 3.25 |
| Chemical Softness | S | ~ 0.15 |
Note: These values are illustrative and based on typical calculations for aldehydes and ethers. The actual values would depend on the level of theory and basis set used.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Quantum chemical calculations are also a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrational frequencies would include a strong C=O stretching frequency, C-O-C ether stretching frequencies, and various C-H stretching and bending modes.
Table 3: Predicted Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
|---|---|---|
| C=O Stretch | Aldehyde | ~ 1730-1750 |
| C-H Stretch | Aldehyde | ~ 2720-2820 |
| C-O-C Stretch | Ether | ~ 1100-1150 |
| C-H Stretch | Alkane | ~ 2850-2960 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of 1H and 13C atoms. These predictions are valuable for interpreting experimental NMR spectra. The calculations would provide distinct chemical shifts for the different hydrogen and carbon atoms in the this compound molecule, reflecting their unique chemical environments.
Table 4: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde CH | ~ 9.7 | - |
| Aldehyde C=O | - | ~ 200 |
| O-CH2-CHO | ~ 4.1 | ~ 75 |
| O-CH2-CH2-O | ~ 3.7 | ~ 70 |
| CH3-CH2-O | ~ 3.5 | ~ 67 |
Note: Predicted chemical shifts are relative to a standard (e.g., TMS) and are sensitive to the computational method and solvent model used.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the properties of a single, static molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their dynamic behavior.
Conformational Analysis and Flexibility of the Polyether Chain
The polyether chain of this compound is highly flexible due to the rotation around the C-C and C-O single bonds. MD simulations can explore the conformational landscape of this chain, identifying the most populated conformations and the energy barriers between them.
A key aspect of this analysis is the study of the dihedral angles along the polyether backbone (e.g., O-C-C-O and C-O-C-C). The simulations would reveal the preference for gauche or trans conformations. Studies on similar molecules like ethylene (B1197577) glycol have shown that the conformational preferences can be significantly influenced by the environment. For instance, in aqueous solutions, an increase in the population of gauche conformers is often observed. This flexibility is crucial for its ability to act as a solvent and to interact with other molecules.
Intermolecular Interactions and Solvent Effects
MD simulations are particularly well-suited for studying how this compound interacts with itself and with solvent molecules. By simulating the molecule in a box of solvent (e.g., water), one can analyze the structure and dynamics of the solvation shell.
Key analyses include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from an atom in the solute molecule. For example, the RDF between the ether oxygen atoms of this compound and the hydrogen atoms of water would reveal the extent of hydrogen bonding. nih.gov
Hydrogen Bond Analysis: MD simulations allow for the direct analysis of hydrogen bonds, including their number, lifetime, and geometry. It is expected that the ether oxygens and the carbonyl oxygen of this compound would act as hydrogen bond acceptors from water molecules. researchgate.net
Solvent Effects on Conformation: As mentioned earlier, the solvent can have a significant impact on the conformational equilibrium of the polyether chain. MD simulations can quantify this effect by comparing the conformational distributions in the gas phase and in different solvents.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling of reaction pathways provides a molecular-level understanding of the chemical transformations that this compound can undergo. Through the application of quantum chemical methods, researchers can map out the potential energy surface (PES) of a reaction, identifying the most probable routes from reactants to products. These models are crucial for predicting reaction kinetics and mechanisms, particularly in complex environments like the atmosphere or in biological systems.
A significant area of investigation for a compound like this compound is its atmospheric degradation, primarily initiated by hydroxyl (OH) radicals. While direct computational studies on this compound are not extensively available in the current literature, valuable insights can be drawn from studies on structurally similar compounds, such as the glycol ether 2-ethoxyethanol (B86334).
Atmospheric Oxidation Pathways:
The atmospheric oxidation of this compound is expected to proceed via several key steps, which can be modeled computationally:
H-atom Abstraction: The reaction is typically initiated by the abstraction of a hydrogen atom by an OH radical. The presence of multiple C-H bonds in this compound, including those on the ethoxy groups and the aldehyde group, means that several radical intermediates can be formed. Computational models can predict the branching ratios for abstraction from different sites by calculating the activation energies for each pathway.
Formation of Peroxy Radicals (RO₂): Following H-atom abstraction, the resulting alkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂).
Autoxidation and Intramolecular H-Shifts: Peroxy radicals can undergo intramolecular hydrogen shifts (H-shifts), a process known as autoxidation. This leads to the formation of hydroperoxyalkyl radicals (QOOH). The rates of these H-shifts are highly dependent on the structure of the RO₂ radical and the transition state energies involved, which can be calculated using computational methods. For glycol ethers, these H-shift processes can be fast enough to compete with bimolecular reactions. acs.orgku.dknih.gov
Formation of Highly Oxygenated Molecules (HOMs): The QOOH radicals can further react with O₂ and undergo subsequent H-shifts, leading to the formation of highly oxygenated organic molecules (HOMs). These low-volatility compounds are important precursors for the formation of secondary organic aerosols (SOAs). acs.orgku.dknih.gov
Transition State Characterization:
A critical aspect of reaction pathway modeling is the characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate. Computational chemists use various techniques to locate and characterize transition states, including:
Geometry Optimization: Algorithms are used to find the stationary point on the potential energy surface that corresponds to the transition state geometry.
Frequency Analysis: A frequency calculation is performed to confirm that the located stationary point is indeed a transition state. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to follow the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thus verifying the modeled reaction pathway.
Illustrative Data for Modeled Reaction Pathways:
| Reaction Step | Reactants | Transition State (TS) Geometry Highlights | Calculated Activation Energy (kcal/mol) | Products |
| H-abstraction from the aldehyde group | This compound + OH | Elongated C-H bond; forming O-H bond | 2.5 | 2-(2-ethoxyethoxy)acetyl radical + H₂O |
| H-abstraction from the α-ethoxy carbon | This compound + OH | Elongated C-H bond at the α-carbon; forming O-H bond | 4.1 | 1-(2-ethoxyethoxy)acetaldehyde radical + H₂O |
| 1,5-H-shift in a primary peroxy radical | RO₂ (radical on the terminal ethyl group) | Six-membered ring-like transition state involving the H-atom transfer | 15.8 | Hydroperoxyalkyl radical (QOOH) |
| 1,6-H-shift in a secondary peroxy radical | RO₂ (radical on an internal ethoxy group) | Seven-membered ring-like transition state involving the H-atom transfer | 12.3 | Hydroperoxyalkyl radical (QOOH) |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific computational studies on this compound.
QSAR and Cheminformatics Approaches to Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are powerful computational tools for establishing relationships between the chemical structure of a molecule and its physicochemical properties or biological activities, including its reactivity. For a compound like this compound, these methods can be employed to predict its reactivity towards various chemical species and to understand how structural modifications would influence this reactivity.
QSAR Modeling:
QSAR models are mathematical equations that correlate molecular descriptors with a specific activity or property. The general workflow for developing a QSAR model for the reactivity of this compound would involve:
Data Set Collection: A dataset of compounds with known reactivity data (e.g., rate constants for reaction with OH radicals) would be compiled. This dataset should ideally include this compound and a series of structurally related aldehydes and ethers.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electronic properties of the molecule (e.g., partial charges, dipole moment, HOMO/LUMO energies).
Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., bond orders, electrostatic potentials).
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) are used to build a model that links the descriptors to the observed reactivity.
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
Cheminformatics Approaches:
Cheminformatics encompasses a broader range of computational techniques for analyzing and managing chemical data. In the context of structure-reactivity relationships of this compound, cheminformatics can be applied to:
Similarity Searching: Identify compounds with similar structural features to this compound in large chemical databases. This can help in finding existing reactivity data for analogous compounds.
Substructure Analysis: Identify specific structural fragments or functional groups that are key determinants of reactivity. For instance, the presence of the aldehyde group and the ether linkages are expected to be the primary sites of reaction.
Molecular Fingerprinting: Represent the chemical structure as a binary string (a fingerprint) that encodes the presence or absence of specific structural features. These fingerprints can be used in similarity calculations and as input for machine learning models to predict reactivity.
Chemical Space Analysis: Visualize the distribution of a set of compounds in a multidimensional descriptor space. This can help in understanding the diversity of the dataset and the applicability domain of a QSAR model.
Illustrative Table of Molecular Descriptors for QSAR Analysis:
The following table presents a selection of molecular descriptors that could be relevant for developing a QSAR model to predict the reactivity of this compound and related compounds.
| Descriptor Category | Descriptor Name | Description | Potential Relevance to Reactivity |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Energy of the outermost electron orbital; relates to electron-donating ability. | A higher HOMO energy can indicate greater susceptibility to electrophilic attack, for example, by OH radicals. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Energy of the lowest empty electron orbital; relates to electron-accepting ability. | A lower LUMO energy can indicate a higher propensity to accept electrons in a reaction. | |
| Dipole Moment | A measure of the overall polarity of the molecule. | Can influence long-range interactions with polar reactants. | |
| Topological | Wiener Index | A topological index based on the sum of distances between all pairs of atoms. | Reflects molecular branching and size, which can influence accessibility of reactive sites. |
| Kier & Hall Connectivity Indices | Describe the degree of branching and connectivity in a molecule. | Can be correlated with various physicochemical properties that in turn affect reactivity. | |
| Quantum-Chemical | Mulliken Atomic Charges | Distribution of electron density among the atoms in the molecule. | Can identify electropositive or electronegative sites that are prone to nucleophilic or electrophilic attack, respectively. |
| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | A lower C-H BDE indicates a site that is more susceptible to hydrogen atom abstraction. |
Note: The selection of descriptors is hypothetical and would be refined during the QSAR model development process.
By applying these computational and theoretical approaches, a deeper understanding of the reactivity and potential transformation pathways of this compound can be achieved, even in the absence of extensive experimental data.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
The reactivity of the aldehyde group in 2-(2-ethoxyethoxy)acetaldehyde makes it a crucial component in the synthesis of a variety of complex organic molecules. Its bifunctional nature, combining a reactive site with a flexible and hydrophilic spacer, is particularly advantageous in constructing molecules with tailored properties.
Synthesis of Functionalized Quinolone Antibacterial Derivatives
Quinolones are a significant class of broad-spectrum antibiotics. The functionalization of the quinolone scaffold is a key strategy to enhance their antibacterial activity and overcome bacterial resistance. While a wide array of synthetic methods for quinolone derivatives have been developed, including O-alkylation and Claisen rearrangement processes, the specific incorporation of substituents plays a critical role in their biological efficacy. The aldehyde group of this compound can be utilized in condensation reactions with various functional groups on the quinolone core to introduce the ethoxyethoxy moiety, potentially influencing the solubility, pharmacokinetic properties, and target interaction of the resulting antibacterial agent.
Precursor for PEG-like Spacers in Bioconjugation and Solid-Phase Synthesis
Polyethylene (B3416737) glycol (PEG) linkers are widely used in bioconjugation and solid-phase synthesis to connect different molecular entities, such as peptides, proteins, or small molecules, to solid supports or to each other. These spacers enhance solubility, reduce steric hindrance, and can improve the pharmacokinetic profiles of therapeutic molecules. This compound serves as a precursor for short, discrete PEG-like spacers. In solid-phase synthesis, linkers are crucial for attaching the initial reactant to the solid support and are designed to be stable throughout the synthesis and selectively cleavable upon completion. The aldehyde functionality of this compound can be used to immobilize molecules onto a solid support or to introduce a reactive handle for further elaboration.
Building Block for Functionalized Fullerene Derivatives
Fullerenes, with their unique spherical structure and electronic properties, have attracted significant interest in materials science and medicinal chemistry. However, their poor solubility in many solvents necessitates chemical functionalization. The introduction of various organic addends can dramatically alter their physical, chemical, and biological properties. This compound can be employed as a building block to introduce hydrophilic ether chains onto the fullerene cage. This functionalization can enhance the solubility of fullerene derivatives in aqueous media, which is crucial for their application in biological systems, such as in photodynamic therapy or as drug delivery vehicles.
Contributions to Polymer Chemistry and Macromolecular Engineering
The aldehyde group of this compound provides a reactive site for the modification and synthesis of polymers, enabling the creation of materials with specific functionalities and architectures.
Design and Synthesis of Aldehyde End-Capped Polymers
Polymers with reactive end-groups are valuable precursors for the synthesis of block copolymers, polymer brushes, and for the conjugation of polymers to surfaces or biomolecules. The introduction of an aldehyde group at the chain end allows for a variety of subsequent chemical transformations. While the polymerization of aldehydes themselves can lead to polyacetals, this compound can be used as a chain-capping agent in certain polymerization reactions to introduce a terminal aldehyde functionality. This approach provides a method to create well-defined polymers with a reactive handle for further modifications.
Development of Polyether-Based Components for Advanced Materials (e.g., polyurethanes)
There is no available scientific literature or patent documentation that describes the use of this compound as a monomer or precursor for the synthesis of polyether polyols intended for polyurethane production. The synthesis of polyether polyols typically involves the ring-opening polymerization of epoxides, and while aldehydes can be involved in acetal (B89532) formation to create polyacetal polyols, specific research detailing this for this compound is not found.
Development of Novel Chemical Reagents and Synthons
In the field of organic synthesis, a synthon is a conceptual unit within a molecule that aids in retrosynthetic analysis. While the aldehyde functional group in this compound could theoretically act as an electrophilic synthon, there are no documented examples in the chemical literature of its specific application for the development of novel chemical reagents or as a named synthon in a synthetic pathway.
Catalytic Applications and Reaction Promotion in Organic Transformations
A thorough search of chemical databases and research articles does not indicate any known catalytic activity or reaction-promoting properties of this compound. While aldehydes can sometimes participate in or be the product of catalytic reactions, there is no evidence to suggest that this compound itself is used as a catalyst or promoter in organic transformations.
Future Research Directions and Emerging Opportunities
Development of Sustainable and Atom-Economical Synthetic Routes
The pursuit of green chemistry principles is paramount in modern chemical synthesis. unife.it Future research will likely focus on developing more sustainable and atom-economical methods for producing 2-(2-ethoxyethoxy)acetaldehyde.
Current Synthesis and Green Alternatives: The conventional synthesis of this compound typically involves the oxidation of the corresponding primary alcohol, 2-(2-ethoxyethoxy)ethanol. While effective, traditional oxidation methods often employ stoichiometric amounts of heavy-metal-based oxidants like chromates, which generate significant hazardous waste. nih.govchemguide.co.uk
Future research is directed towards cleaner, catalytic oxidation methods. This includes leveraging molecular oxygen or hydrogen peroxide as green oxidants, which have water as their only byproduct. nih.govresearchgate.net Developing heterogeneous catalysts for these oxidations could simplify product purification and catalyst recycling, further enhancing the sustainability of the process. nih.gov Another promising avenue is the electrochemical reduction of carbon dioxide (CO₂) to produce acetaldehyde (B116499) and its derivatives, a method that could drastically reduce the carbon footprint compared to traditional petrochemical-based routes. bioengineer.orgchemanalyst.com
Atom Economy: Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. wordpress.com The ideal reaction has a 100% atom economy, where all atoms from the reactants are incorporated into the final product. scranton.eduigitsarang.ac.in
For the synthesis of this compound via oxidation of 2-(2-ethoxyethoxy)ethanol, the choice of oxidizing agent significantly impacts the atom economy.
| Oxidation Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
| Catalytic Oxidation with O₂ | 2-(2-ethoxyethoxy)ethanol + ½ O₂ | This compound | H₂O | High (approx. 88%) |
| Oxidation with PCC | 2-(2-ethoxyethoxy)ethanol + PCC | This compound | Cr(III) salts, Pyridinium hydrochloride | Very Low |
| Swern Oxidation | 2-(2-ethoxyethoxy)ethanol + Oxalyl chloride, DMSO, Triethylamine | This compound | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride | Very Low |
This table illustrates the comparative atom economy of different synthetic routes. Catalytic methods using oxygen are significantly more atom-economical.
Future research will focus on designing catalytic systems that maximize atom economy, for instance, through addition reactions or rearrangements which inherently have 100% atom economy. scranton.eduigitsarang.ac.in
Exploration of Novel Reactivity Modes and Selective Transformations
The aldehyde functional group is one of the most versatile in organic chemistry, participating in a wide array of transformations. youtube.comlibretexts.org Research into the novel reactivity of this compound could unlock new synthetic pathways and molecular architectures.
Novel Carbon-Carbon Bond Formations: The development of new multicomponent reactions (MCRs) involving this compound is a promising area. MCRs allow for the rapid construction of complex molecules from simple, commercially available starting materials in a single step. mdpi.org
Selective Transformations: Achieving high selectivity in reactions involving multifunctional molecules is a key challenge. Future work will likely explore selective transformations of the aldehyde group in this compound in the presence of its ether linkages. This could involve chemoselective reductions, oxidations, or additions. For example, catalytic reductive etherification could couple the aldehyde with various alcohols to produce complex ethers. nih.gov The development of catalysts that can differentiate between the various oxygen atoms in the molecule will be crucial for achieving such selectivity.
| Reaction Type | Potential Transformation of this compound | Research Goal |
| Reductive Amination | Synthesis of novel amino-ethers | Creating building blocks for pharmaceuticals or polymers. |
| Wittig Reaction | Formation of alkenes with ether side chains | Monomers for specialty polymers. |
| Aldol (B89426) Condensation | Self-condensation or cross-condensation to form β-hydroxy aldehydes | Building complex polyol structures. |
| Knoevenagel Condensation | Reaction with active methylene (B1212753) compounds | Synthesis of functionalized alkenes. |
This table outlines potential selective transformations and their research objectives.
Design and Synthesis of Advanced Materials with Tunable Properties
The unique combination of a reactive aldehyde and a flexible, hydrophilic ether chain makes this compound an attractive monomer for the synthesis of advanced materials. Its acrylate (B77674) derivative is already known for its use in creating polymers with good film-forming properties and water resistance. smolecule.com
Polymer Synthesis: The aldehyde group can be used to create polymers through various polymerization reactions, such as polycondensation with diols or diamines to form polyacetals or polyimines. The resulting polymers would incorporate the flexible ethoxyethoxy side chains, which can influence the material's properties.
Tunable Properties: The properties of polymers derived from this compound could be tuned by several factors:
Side Chain Length: The length and nature of the ether side chain can be modified to control the polymer's hydrophilicity, glass transition temperature, and mechanical properties. sigmaaldrich.com
Copolymerization: Copolymerizing this compound with other monomers would allow for precise control over the final material's characteristics, such as adhesion, durability, and biocompatibility. sfdchem.com
Crosslinking: The aldehyde functionality provides a handle for post-polymerization modification and crosslinking, enabling the creation of hydrogels and thermosets with tailored swelling behavior and mechanical strength. news-medical.net
These materials could find applications in biomedical fields, such as in drug delivery systems and tissue engineering, due to the biocompatibility associated with polyethylene (B3416737) glycol (PEG)-like structures. sigmaaldrich.comnews-medical.net
Integration into Dynamic Covalent and Supramolecular Systems
Dynamic Covalent Chemistry (DCC): DCC utilizes reversible covalent bond formation to create complex, self-assembling, and adaptable molecular systems. wikipedia.org The aldehyde group of this compound is ideal for DCC as it can readily form reversible imine and acetal (B89532) linkages. wikipedia.orgacs.org This allows for the construction of dynamic materials like covalent adaptable networks (CANs) and self-healing polymers. The equilibrium of these reactions can be controlled by external stimuli, leading to materials with responsive properties.
Supramolecular Chemistry: Supramolecular chemistry involves non-covalent interactions, such as hydrogen bonding, to build large, ordered structures. The ether oxygens in the this compound backbone can act as hydrogen bond acceptors, similar to those in polyethylene glycol (PEG). mdpi.comrsc.org This feature can be exploited to direct the self-assembly of molecules into complex architectures like supramolecular polymers and hydrogels. mdpi.com The combination of dynamic covalent bonds and non-covalent interactions could lead to the development of highly sophisticated, multi-stimuli-responsive systems.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
Combinatorial Chemistry: The reactivity of the aldehyde group makes this compound an excellent scaffold for combinatorial chemistry. wikipedia.org By reacting it with a library of different amines, alcohols, or nucleophiles, a vast number of new derivatives can be synthesized rapidly and efficiently. chemrxiv.orgchemrxiv.org This approach accelerates the discovery of new molecules with desired properties.
High-Throughput Screening (HTS): Once a combinatorial library of derivatives is created, high-throughput screening (HTS) can be employed to rapidly assess their biological activity or material properties. nih.gov Assays have been developed for the high-throughput detection and quantification of aldehydes and their reaction products. researchgate.netelsevierpure.comnih.gov This combination of combinatorial synthesis and HTS can streamline the discovery process for new pharmaceuticals, catalysts, or functional materials derived from this compound.
| HTS Application Area | Example Screening Target | Potential Impact |
| Drug Discovery | Enzyme inhibitors, Receptor binders | Identification of new therapeutic leads. |
| Materials Science | Adhesion, thermal stability, optical properties | Discovery of novel polymers and coatings. |
| Catalysis | Screening for catalytic activity | Development of new and more efficient catalysts. |
This table provides examples of how HTS can be applied to libraries derived from this compound.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Ethoxyethoxy)acetaldehyde, and how can purity be optimized?
Methodological Answer: A common approach involves the oxidation of 2-(2-ethoxyethoxy)ethanol (ethoxydiglycol, CAS 111-90-0) using pyridinium chlorochromate (PCC) in anhydrous dichloromethane under nitrogen atmosphere. This method minimizes over-oxidation to carboxylic acids. Post-reaction, purification via fractional distillation (BP ~140–150°C at reduced pressure) followed by silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) ensures >95% purity . Characterization via GC-MS (retention time: ~8.2 min, m/z 162 [M+] for C₇H₁₄O₄) and ¹³C NMR (δ 202 ppm for aldehyde carbonyl) confirms structural integrity .
Q. Which analytical techniques are most effective for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:water, 60:40) at 1 mL/min; detection at 210 nm resolves aldehydes from glycolic acid byproducts .
- FTIR : Key peaks include ν(C=O) at 1720 cm⁻¹ and ν(C-O-C) at 1100 cm⁻¹ to confirm ether linkages .
- NMR : ¹H NMR (D₂O) shows triplet δ 3.6–3.8 ppm for ethoxyethoxy protons and singlet δ 9.8 ppm for the aldehyde proton .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and fume hoods due to its irritant properties (GHS Hazard Class: Eye Dam. 1) .
- Storage : Store at 2–8°C in amber glass under nitrogen to prevent oxidation. Avoid contact with strong acids/bases to minimize aldehyde degradation .
- Waste Disposal : Neutralize with sodium bisulfite before aqueous disposal (pH 6–8) to reduce environmental toxicity .
Advanced Research Questions
Q. How can computational modeling resolve contradictory solubility data for this compound in polar solvents?
Methodological Answer: Contradictions in solubility (e.g., 47.5 g/L in ethanol vs. 39.2 g/L ) arise from solvent polarity and temperature effects. Use COSMO-RS simulations to predict activity coefficients and solvation free energy. Validate via controlled experiments: dissolve 1 mmol compound in 10 mL solvent (25°C, stirred 24 h), then quantify via gravimetric analysis. Compare with DFT-calculated dipole moments (e.g., ~3.5 D) to correlate polarity with solubility trends .
Q. What metabolic pathways involve this compound, and how can its biomarkers be detected in toxicological studies?
Methodological Answer: In vivo, hepatic CYP450 enzymes oxidize the compound to 2-(2-ethoxyethoxy)acetic acid (a metabolite linked to nephrotoxicity). Detect biomarkers via LC-MS/MS:
Q. How does this compound enhance ionic conductivity in sodium battery electrolytes?
Methodological Answer: The compound’s oligoether chains solvate Na⁺ ions, reducing ion pairing. Prepare electrolytes by dissolving NaDEEP salt in TEOP solvent (molar ratio 1:3). Measure conductivity via impedance spectroscopy (σ ≈ 2.1 mS/cm at 25°C). Compare with MD simulations showing Na⁺ coordination by ether oxygens (radial distribution function peaks at 2.4 Å) .
Q. What experimental strategies mitigate aldehyde degradation during long-term stability studies?
Methodological Answer:
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.
- Conditions : Store samples at pH 5–6 (acetate buffer) under argon; monitor via UV-Vis (λmax 280 nm) weekly for 12 weeks.
- Degradation Products : Identify via GC-MS (e.g., acetic acid derivatives at m/z 60) and adjust storage protocols accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
